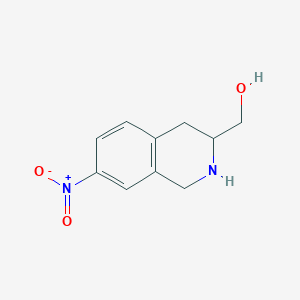

7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-methanol

Número de catálogo B8537980

Peso molecular: 208.21 g/mol

Clave InChI: RNUCRXHRBPLYTA-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06140322

Procedure details

To 7-nitro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid methyl ester (5.0 g, 21.2 mmol) in dry tetrahydrofuran (18.5 ml) was added 10M borane-methyl sulfide complex (2.4 ml). The mixture was heated at reflux for 1.5 h while distilling off the methyl sulfide formed. The reaction mixture was cooled and methanol (2.7 ml) was added cautiously followed by 6N hydrochloric acid (5.4 ml). The mixture was then refluxed for 2.5 h and concentrated to dryness under reduced pressure. The solid residue was dissolved in water, the solution basified with 2.5N sodium hydroxide solution and the product extracted into dichloromethane. The crude product was purified by chromatography using silica gel and 5% methanol saturated with ammonia in dichloromethane to yield 7-nitro-1,2,3,4-tetrahydroisoquinoline-3-methanol (1.71 g).

Name

7-nitro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid methyl ester

Quantity

5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]([CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][C:10]([N+:15]([O-:17])=[O:16])=[CH:11][CH:12]=2)[CH2:7][NH:6]1)=O.CO.Cl>O1CCCC1>[N+:15]([C:10]1[CH:9]=[C:8]2[C:13]([CH2:14][CH:5]([CH2:3][OH:2])[NH:6][CH2:7]2)=[CH:12][CH:11]=1)([O-:17])=[O:16]

|

Inputs

Step One

|

Name

|

7-nitro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid methyl ester

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C1NCC2=CC(=CC=C2C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

18.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

2.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

5.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 1.5 h

|

|

Duration

|

1.5 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

while distilling off the methyl sulfide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then refluxed for 2.5 h

|

|

Duration

|

2.5 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid residue was dissolved in water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the product extracted into dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified by chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C2CC(NCC2=C1)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.71 g | |

| YIELD: CALCULATEDPERCENTYIELD | 38.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |